molecular formula C21H17NO4 B14171934 Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate CAS No. 922728-79-8

Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate

Cat. No.: B14171934
CAS No.: 922728-79-8
M. Wt: 347.4 g/mol
InChI Key: ZUSDNWXFIHQVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate is an organic compound with a complex structure that includes aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxybenzoic acid with phenyl 2-oxo-2-phenylethylamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate can be compared to other similar compounds, such as:

    Salicylic acid derivatives: These compounds share the 2-hydroxybenzoic acid core but differ in their substituents.

    Benzamide derivatives: These compounds have a similar amide linkage but may have different aromatic groups.

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

CAS No.

922728-79-8

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

phenyl 2-hydroxy-5-(phenacylamino)benzoate

InChI

InChI=1S/C21H17NO4/c23-19-12-11-16(22-14-20(24)15-7-3-1-4-8-15)13-18(19)21(25)26-17-9-5-2-6-10-17/h1-13,22-23H,14H2

InChI Key

ZUSDNWXFIHQVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC(=C(C=C2)O)C(=O)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.